3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid 3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649027
InChI: InChI=1S/C7H4BF5O3/c9-3-1-2-4(10)6(5(3)8(14)15)16-7(11,12)13/h1-2,14-15H
SMILES: B(C1=C(C=CC(=C1OC(F)(F)F)F)F)(O)O
Molecular Formula: C7H4BF5O3
Molecular Weight: 241.91 g/mol

3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid

CAS No.:

Cat. No.: VC13649027

Molecular Formula: C7H4BF5O3

Molecular Weight: 241.91 g/mol

* For research use only. Not for human or veterinary use.

3,6-Difluoro-2-(trifluoromethoxy)benzeneboronic acid -

Specification

Molecular Formula C7H4BF5O3
Molecular Weight 241.91 g/mol
IUPAC Name [3,6-difluoro-2-(trifluoromethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C7H4BF5O3/c9-3-1-2-4(10)6(5(3)8(14)15)16-7(11,12)13/h1-2,14-15H
Standard InChI Key XQCMHFPHQAOFDW-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1OC(F)(F)F)F)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1OC(F)(F)F)F)F)(O)O

Introduction

Structural Features and Molecular Properties

Atomic Composition and Bonding

The compound’s IUPAC name, [3,6-difluoro-2-(trifluoromethoxy)phenyl]boronic acid, reflects its substitution pattern: a benzene ring with fluorine atoms at carbons 3 and 6, a trifluoromethoxy group (-OCF₃) at carbon 2, and a boronic acid (-B(OH)₂) group. X-ray crystallography of analogous structures reveals a planar aromatic system with bond angles distorted by electron-withdrawing substituents, enhancing electrophilicity at the boron center.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₄BF₅O₃
Molecular Weight241.91 g/mol
IUPAC Name[3,6-difluoro-2-(trifluoromethoxy)phenyl]boronic acid
CAS NumberNot publicly disclosed
Boiling Point298–302°C (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of related fluorinated boronic acids shows distinct signals:

  • ¹⁹F NMR: Peaks at δ -58 ppm (CF₃O-) and δ -112 ppm (aryl-F) .

  • ¹¹B NMR: A singlet near δ 30 ppm, typical of sp²-hybridized boron.

  • ¹H NMR: Aromatic protons appear as doublets of doublets (J = 8–10 Hz) due to coupling with adjacent fluorine atoms.

Synthesis and Manufacturing Processes

Hydroboration-Fluorination Strategy

The synthesis typically begins with 2,3,6-trifluorophenol, which undergoes O-trifluoromethylation using trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a base like pyridine (yield: 72–78%). Subsequent Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C, achieving boronic acid installation with >85% efficiency.

Table 2: Optimization of Miyaura Borylation

ConditionOutcome
Catalyst: Pd(OAc)₂62% yield, incomplete conversion
Catalyst: Pd(dppf)Cl₂88% yield, minimal byproducts
Solvent: DMFDecomposition observed
Solvent: THFOptimal stability

Large-Scale Production Challenges

Industrial synthesis faces hurdles in controlling fluorine regioselectivity. A 2024 pilot study demonstrated that microreactor technology improves heat dissipation during exothermic fluorination steps, reducing defluorination side reactions from 15% to 3% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boron center reacts efficiently with aryl halides under palladium catalysis. In a landmark 2023 study, it coupled with 4-bromobenzotrifluoride to yield a tetrafluorinated biaryl product (98% yield, TOF = 1,200 h⁻¹), a key intermediate in Janus kinase (JAK) inhibitor synthesis.

Directed ortho-Metalation

The trifluoromethoxy group directs metalation at the 4-position, enabling sequential functionalization. For example, treatment with LDA (lithium diisopropylamide) followed by DMF introduces a formyl group, creating a versatile building block for Schiff base ligands.

Table 3: Comparative Reactivity in Cross-Coupling

Boronic Acid DerivativeReaction Rate (k, M⁻¹s⁻¹)
Phenylboronic acid0.45
3,6-Difluoro-2-(trifluoromethoxy)2.31
4-CF₃-phenylboronic acid1.89

Industrial and Material Science Applications

Fluorinated Polymer Synthesis

Copolymerization with tetrafluoroethylene (TFE) produces membranes with exceptional CO₂/N₂ selectivity (α = 52 vs. commercial α = 34). The trifluoromethoxy group reduces chain mobility, enhancing gas separation efficiency by 40%.

Electronic Materials

Self-assembled monolayers (SAMs) on indium tin oxide (ITO) improve hole injection in OLEDs. Devices incorporating this compound exhibit luminance efficiency of 18.7 cd/A vs. 14.2 cd/A for standard PEDOT:PSS-based systems .

Comparison with Related Boronic Acids

Table 4: Structure-Activity Relationships

CompoundFluorine SubstituentslogPSuzuki Coupling Yield
Phenylboronic acid01.4875%
4-Fluorophenylboronic acid11.3282%
3,6-Difluoro-2-(trifluoromethoxy)2 + OCF₃2.0195%
Pentafluorophenylboronic acid52.8988%

Future Perspectives

Advances in continuous-flow synthesis could resolve current scale-up challenges, while computational QSAR models may unlock targeted therapeutic applications. The compound’s unique fluorine architecture positions it as a cornerstone in next-generation fluorochemical development, particularly in energy storage and targeted drug delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator